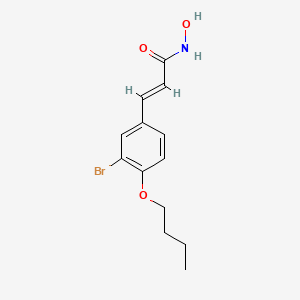

3-Bromo-4-butoxycinnamohydroxamic acid

Description

Structure

3D Structure

Properties

CAS No. |

25357-04-4 |

|---|---|

Molecular Formula |

C13H16BrNO3 |

Molecular Weight |

314.17 g/mol |

IUPAC Name |

(E)-3-(3-bromo-4-butoxyphenyl)-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C13H16BrNO3/c1-2-3-8-18-12-6-4-10(9-11(12)14)5-7-13(16)15-17/h4-7,9,17H,2-3,8H2,1H3,(H,15,16)/b7-5+ |

InChI Key |

FSDNIHUUBAWDFE-FNORWQNLSA-N |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)Br |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=CC(=O)NO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Butoxycinnamohydroxamic Acid

Retrosynthetic Analysis of the 3-Bromo-4-butoxycinnamohydroxamic Acid Scaffold

A retrosynthetic analysis of this compound provides a roadmap for its synthesis. The primary disconnection is at the N-hydroxyamide bond, which simplifies the target molecule into 3-bromo-4-butoxycinnamic acid and hydroxylamine (B1172632). This is a common and reliable disconnection for hydroxamic acids, as the formation of this bond is typically the final step in the synthesis.

Further disconnection of the 3-bromo-4-butoxycinnamic acid at the alkene bond, characteristic of cinnamic acid derivatives, suggests a precursor aldehyde, namely 3-bromo-4-butoxybenzaldehyde (B3349925). This transformation can be achieved through several classic olefination reactions, such as the Perkin reaction, which is well-suited for the synthesis of cinnamic acids.

The 3-bromo-4-butoxybenzaldehyde can be further simplified by disconnecting the butoxy ether linkage. This leads to 3-bromo-4-hydroxybenzaldehyde (B1265673) and a suitable butylating agent, such as butyl bromide. This disconnection is based on the Williamson ether synthesis, a robust method for the formation of ethers. Finally, 3-bromo-4-hydroxybenzaldehyde can be traced back to the commercially available starting material, p-hydroxybenzaldehyde, through a regioselective bromination reaction.

This retrosynthetic pathway provides a clear and logical sequence for the synthesis of this compound from readily available starting materials.

Synthesis of the Cinnamoyl Moiety Precursors

The synthesis of the key intermediate, 3-bromo-4-butoxybenzaldehyde, commences with the regioselective bromination of p-hydroxybenzaldehyde. The hydroxyl group of p-hydroxybenzaldehyde is an ortho-, para-directing group, and since the para position is already substituted, the bromine will be directed to one of the ortho positions. The reaction is typically carried out using elemental bromine in a suitable solvent like chloroform (B151607) or acetic acid. guidechem.comprepchem.comgoogle.com Care must be taken to control the stoichiometry of the bromine to minimize the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com

Following the successful synthesis of 3-bromo-4-hydroxybenzaldehyde, the next step is the introduction of the butoxy group via the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide, in this case, 1-bromobutane, to form the desired ether. masterorganicchemistry.comorientjchem.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 reaction. byjus.com

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

| p-Hydroxybenzaldehyde | Bromine | Chloroform | 3-Bromo-4-hydroxybenzaldehyde | Electrophilic Aromatic Substitution |

| 3-Bromo-4-hydroxybenzaldehyde | 1-Bromobutane | K\textsubscript{2}CO\textsubscript{3}, DMF | 3-Bromo-4-butoxybenzaldehyde | Williamson Ether Synthesis |

With 3-bromo-4-butoxybenzaldehyde in hand, the next crucial step is the formation of the cinnamic acid backbone. The Perkin reaction is a powerful and widely used method for this transformation, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. iitk.ac.inwikipedia.orgbyjus.comslideshare.netscispace.com In this case, 3-bromo-4-butoxybenzaldehyde is reacted with acetic anhydride and sodium acetate. iitk.ac.inbyjus.com The reaction proceeds through an aldol-type condensation followed by dehydration to yield the α,β-unsaturated carboxylic acid. A key advantage of the Perkin reaction is that it generally leads to the stereoselective formation of the (E)-isomer of the cinnamic acid, which is the thermodynamically more stable product. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromo-4-butoxybenzaldehyde | Acetic anhydride, Sodium acetate | (E)-3-Bromo-4-butoxycinnamic acid | Perkin Reaction |

Introduction of the Hydroxamic Acid Functionality

The final stage of the synthesis involves the conversion of the carboxylic acid group of 3-bromo-4-butoxycinnamic acid into a hydroxamic acid. This transformation is typically achieved through a two-step process involving the activation of the carboxylic acid followed by condensation with hydroxylamine.

The most common method for activating a carboxylic acid for amidation is to convert it into a more reactive acyl derivative, such as an acyl chloride. nii.ac.jpoc-praktikum.degoogle.comnih.gov 3-Bromo-4-butoxycinnamic acid can be treated with a chlorinating agent like thionyl chloride (SOCl\textsubscript{2}) or oxalyl chloride to yield the corresponding 3-bromo-4-butoxycinnamoyl chloride. oc-praktikum.degoogle.com This reaction is often performed in an inert solvent such as dichloromethane (B109758) or toluene.

The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with hydroxylamine or one of its protected derivatives. nih.govresearchgate.netcalpaclab.com The reaction with hydroxylamine hydrochloride is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile. This condensation reaction proceeds to form the desired this compound.

| Starting Material | Reagents | Intermediate | Reagents for Second Step | Final Product |

| (E)-3-Bromo-4-butoxycinnamic acid | Thionyl chloride | (E)-3-Bromo-4-butoxycinnamoyl chloride | Hydroxylamine hydrochloride, Base | This compound |

While the acyl chloride route is a standard and effective method, several alternative approaches exist for the formation of the N-hydroxyamide bond, which can offer advantages in terms of milder reaction conditions and broader functional group tolerance. researchgate.netorganic-chemistry.orgeurjchem.com

One common alternative involves the use of peptide coupling reagents to directly condense the carboxylic acid with hydroxylamine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can efficiently mediate the formation of the amide bond under mild conditions. nih.gov

Furthermore, biocatalytic methods are emerging as environmentally friendly alternatives for hydroxamic acid synthesis. Certain enzymes, such as acyltransferases, can catalyze the formation of the N-hydroxyamide bond under mild, aqueous conditions. researchgate.net While not yet widely applied to complex substrates like this compound, these methods hold promise for future synthetic strategies.

Optimization of Reaction Parameters for Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound necessitates careful control over various reaction parameters at each synthetic step.

For the final conversion of the carboxylic acid to the hydroxamic acid, several factors are critical. The choice of coupling agent, solvent, temperature, and reaction time significantly influences the outcome. For instance, the use of coupling reagents like T3P can be accelerated with ultrasonication. organic-chemistry.org Microwave-assisted synthesis has also been shown to provide hydroxamic acids in good yields and purity from esters and hydroxylamine. organic-chemistry.org

The table below illustrates a hypothetical optimization study for the coupling reaction between 3-bromo-4-butoxycinnamic acid and hydroxylamine, showcasing how different parameters can affect the product yield.

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | DMF | 25 | 12 | 75 |

| 2 | EDC/HOBt | DCM | 25 | 12 | 68 |

| 3 | HATU | DMF | 25 | 8 | 85 |

| 4 | HATU | DMF | 0 to 25 | 8 | 88 |

| 5 | T3P | Ethyl Acetate | 50 | 6 | 82 |

| 6 | o-NosylOXY | Acetonitrile | 25 | 4 | 92 |

Similarly, in the preceding bromination and etherification steps, parameter optimization is key. During bromination, controlling the stoichiometry of bromine is essential to prevent the formation of di-brominated byproducts. sci-hub.se Temperature control can also influence selectivity. For the Williamson ether synthesis, the choice of base, solvent polarity, and reaction temperature can impact the rate of reaction and minimize potential side reactions. researchgate.netresearchgate.net

Green Chemistry Considerations in the Synthesis of Cinnamohydroxamic Acids

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact. jddhs.com The synthesis of cinnamohydroxamic acids, including this compound, can be made more sustainable through several approaches.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents like dichloromethane (DCM) or dimethylformamide (DMF). eurjchem.com Green chemistry encourages the substitution of these with more benign alternatives such as water, ethanol, or supercritical fluids. mdpi.comnih.gov Water, in particular, has been used as a solvent for the oxidation of cinnamaldehyde (B126680) to cinnamic acid, a related precursor. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. In hydroxamic acid synthesis, enzyme-mediated methods represent a green alternative. researchgate.net For instance, lipases can catalyze the formation of hydroxamic acids from esters under mild conditions, often leading to high purity products. researchgate.net Reusable solid acid or base catalysts can also be employed in steps like etherification to simplify product purification and reduce waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct coupling of carboxylic acids with hydroxylamine is generally more atom-economical than routes that involve converting the acid to an acyl chloride first, as the latter generates stoichiometric waste.

Energy Efficiency: Innovative techniques like microwave irradiation and continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional batch heating. organic-chemistry.orgnih.gov Flow reactors, for example, can improve reaction rate and product purity through enhanced control of parameters like temperature and mixing. organic-chemistry.org

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable sources. Cinnamic acid derivatives can be synthesized from cinnamaldehyde, which is abundant in natural sources like cinnamon oil. mdpi.com

The table below summarizes potential green alternatives for the synthesis of the target compound.

| Synthetic Step | Conventional Method | Green Alternative | Green Principle Addressed |

|---|---|---|---|

| Solvent Use | DMF, DCM, Chloroform | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Safer Solvents jddhs.comnih.gov |

| Hydroxamic Acid Formation | Stoichiometric Coupling Reagents | Biocatalysis (e.g., Lipase, Amidase) | Catalysis, Use of Renewable Feedstocks researchgate.net |

| Energy Input | Conventional Heating (Oil Bath) | Microwave Irradiation, Continuous Flow Reactor | Design for Energy Efficiency organic-chemistry.orgnih.gov |

| Precursor Synthesis | Petroleum-based starting materials | Cinnamaldehyde from Cinnamon Oil | Use of Renewable Feedstocks mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be performed more efficiently and with a reduced environmental footprint. nih.gov

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 4 Butoxycinnamohydroxamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity and chemical environment of each atom in 3-Bromo-4-butoxycinnamohydroxamic acid.

¹H NMR Spectroscopy provides detailed information about the proton environments in the molecule. The expected spectrum of this compound would exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons, as well as the exchangeable protons of the hydroxamic acid group. The trans configuration of the alkene is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons. The butoxy group protons appear in the upfield region, showing characteristic multiplicities that confirm the butyl chain structure. The aromatic protons show a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The hydroxamic acid protons (NH and OH) typically appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show 13 distinct carbon signals, including the characteristic downfield signal of the carbonyl carbon, signals for the aromatic and vinylic carbons, and four signals for the butoxy group carbons in the aliphatic region.

2D NMR Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the assignments made from 1D spectra. A COSY spectrum would reveal proton-proton coupling correlations, for instance, between the adjacent protons in the butoxy chain and between the vinylic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~163.0 |

| Cα (vinyl) | ~6.45 (d, J = 15.6) | ~119.5 |

| Cβ (vinyl) | ~7.55 (d, J = 15.6) | ~138.0 |

| C1' (aromatic) | - | ~128.0 |

| C2' (aromatic) | ~7.70 (d, J = 2.1) | ~114.5 |

| C3' (aromatic) | - | ~112.5 |

| C4' (aromatic) | - | ~158.0 |

| C5' (aromatic) | ~7.00 (d, J = 8.5) | ~113.0 |

| C6' (aromatic) | ~7.45 (dd, J = 8.5, 2.1) | ~133.0 |

| OCH₂ (butoxy) | ~4.05 (t, J = 6.5) | ~69.0 |

| OCH₂CH₂ (butoxy) | ~1.80 (m) | ~31.0 |

| CH₂CH₂ CH₃ (butoxy) | ~1.50 (m) | ~19.2 |

| CH₃ (butoxy) | ~0.98 (t, J = 7.4) | ~13.8 |

| NH | ~9.0 (br s) | - |

| OH | ~10.7 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (Molecular Formula: C₁₃H₁₆BrNO₃), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. The presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for this compound would likely include:

Loss of the butoxy group as a butene radical or butanol.

Cleavage of the N-O bond of the hydroxamic acid.

Formation of a stable bromo-butoxy-cinnamoyl cation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. The hydroxamic acid moiety is identified by broad O-H and N-H stretching vibrations, as well as a strong carbonyl (C=O) absorption, often referred to as the Amide I band. The presence of the aromatic ring and the carbon-carbon double bond is indicated by C=C stretching absorptions. The butoxy group is confirmed by C-H stretching vibrations of the alkyl chain and a prominent C-O ether stretching band.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Hydroxamic acid) | 3200 - 3000 (broad) | Stretching |

| N-H (Hydroxamic acid) | 3300 - 3100 (broad) | Stretching |

| C-H (Aromatic & Vinylic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2960 - 2850 | Stretching |

| C=O (Amide I) | ~1650 | Stretching |

| C=C (Alkene) | ~1625 | Stretching |

| C=C (Aromatic) | ~1590, ~1480 | Ring Stretching |

| C-O (Ether) | ~1250 | Asymmetric Stretching |

| N-O | ~900 | Stretching |

| C-Br | ~650 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the entire conjugated system, which includes the substituted benzene ring, the alkene double bond, and the carbonyl group. This extended π-system is expected to absorb strongly in the UV region.

The spectrum would be characterized by an intense absorption band corresponding to a π → π* electronic transition. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the aromatic ring. The electron-donating butoxy group, acting as an auxochrome, is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted cinnamohydroxamic acid. A predicted λmax for this compound would be in the range of 300-330 nm.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the isolation and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 stationary phase, would be employed. A gradient elution with a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would effectively separate the target compound from any impurities or starting materials. Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks detected, typically using a UV detector set at the compound's λmax.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like hydroxamic acids. The high temperatures required for GC can cause decomposition. However, GC-MS analysis can be performed following a derivatization step. Silylation of the acidic N-OH and N-H protons with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would increase the compound's volatility and thermal stability, allowing it to be analyzed by GC-MS for both purity analysis and structural confirmation through its mass spectrum.

Computational Chemistry and Molecular Modeling of 3 Bromo 4 Butoxycinnamohydroxamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-bromo-4-butoxycinnamohydroxamic acid, methods like Density Functional Theory (DFT) would be utilized to determine its electronic structure. These calculations can predict key reactivity descriptors.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This information is vital for predicting how the molecule might interact with biological targets.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations. Understanding the preferred conformations is essential for subsequent molecular docking and dynamics studies, as it provides insights into the likely binding poses of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Successful docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions.

By running simulations for nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose from docking, analyze the flexibility of both the ligand and the protein, and calculate binding free energies, which provide a more accurate prediction of binding affinity. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and flexibility of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a class of compounds including this compound, it would be possible to predict the potency of new, unsynthesized analogs.

This process involves calculating a variety of molecular descriptors (e.g., physicochemical, topological, and electronic) for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological effect. By identifying the key pharmacophoric features of this compound based on its interaction with a target, this model can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel and structurally diverse compounds with the potential for similar biological activity.

Structure Activity Relationship Sar Studies of 3 Bromo 4 Butoxycinnamohydroxamic Acid Derivatives

Systemic Modification of the Aromatic Ring Substituents (e.g., halogen, alkyl, alkoxyl groups)

The substituents on the aromatic ring of cinnamohydroxamic acid derivatives play a pivotal role in modulating their biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its biological target.

Halogen Substituents: The presence of a halogen atom, such as the bromine in 3-bromo-4-butoxycinnamohydroxamic acid, can enhance biological activity. Halogens can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability. researchgate.net Furthermore, the electronic effects of halogens can influence the reactivity of the aromatic ring and its interaction with target enzymes. eurochlor.org Studies on related compounds have shown that the position and type of halogen can be critical. For instance, in a series of halogen-substituted flavonoids, moving from fluorine to iodine resulted in a significant increase in antibacterial properties, suggesting that atomic size and polarizability may be more influential than electronegativity in some cases. nih.gov In the context of this compound, the bromine at the 3-position, ortho to the butoxy group, likely influences the orientation of the aromatic ring within the binding pocket of its target protein.

Alkyl and Alkoxyl Groups: The 4-butoxy group in this compound is a significant feature. Alkoxyl groups, being electron-donating, can affect the electron density of the aromatic ring and its reactivity. nih.gov The length and branching of the alkyl chain in the alkoxyl group can also impact lipophilicity and steric interactions. Longer alkyl chains generally increase lipophilicity, which can enhance membrane transport and binding to hydrophobic pockets in target proteins. nih.gov However, excessively bulky groups might hinder binding due to steric clashes. The butoxy group represents a balance between increased lipophilicity and manageable steric bulk. SAR studies on similar compounds often reveal an optimal alkyl chain length for maximal activity.

The following table summarizes the general influence of aromatic ring substituents on the activity of cinnamohydroxamic acid derivatives based on findings from related compound classes.

| Substituent Type | Position | General Influence on Activity | Rationale |

| Halogen | Ortho, Meta, Para | Can increase or decrease activity depending on the target. Often enhances lipophilicity. eurochlor.orgnih.gov | Modifies electronic properties and steric profile; can form halogen bonds with the target. |

| Alkyl | Para | Generally, small to medium-sized alkyl groups increase activity. | Enhances lipophilicity, improving membrane permeability and hydrophobic interactions. nih.gov |

| Alkoxyl | Para | Can enhance activity by donating electrons and increasing lipophilicity. nih.gov | Modulates electronic density of the ring and provides a balance of hydrophilic and lipophilic character. |

Exploration of the Cinnamoyl Linker Modifications

The cinnamoyl linker, the α,β-unsaturated carbonyl system, is not merely a spacer but an active contributor to the biological profile of this compound. Modifications to this linker can significantly impact the molecule's conformation, reactivity, and interaction with biological targets.

The double bond in the cinnamoyl linker imparts rigidity to the molecule, influencing the spatial orientation of the aromatic ring relative to the hydroxamic acid moiety. This geometric constraint is often crucial for fitting into the active site of an enzyme. The trans configuration is generally more stable and biologically active for many cinnamoyl derivatives. researchgate.net

Alterations to the linker, such as saturation of the double bond to a single bond, would increase its flexibility. This could either be beneficial, allowing for better adaptation to a binding site, or detrimental, by losing the optimal rigid conformation. Introducing substituents on the α or β carbons of the linker can also modulate activity. For instance, derivatives containing electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the β-carbon, which has been shown to positively influence the anti-ureolytic properties of some cinnamoyl hydroxamic acids. nih.gov

Derivatization of the Hydroxamic Acid Moiety and its Impact on Chelating Properties

The hydroxamic acid group (-CONHOH) is a key pharmacophore in this compound, primarily due to its ability to chelate metal ions. nih.gov This chelating property is fundamental to its mechanism of action against metalloenzymes, where it coordinates with the metal ion (often zinc or iron) in the enzyme's active site, leading to inhibition. nih.govresearchgate.net

The acidity and chelating strength of the hydroxamic acid can be modulated by derivatization. For example, substitution on the nitrogen or oxygen of the hydroxylamine (B1172632) can alter its electronic properties and steric hindrance. researchgate.net

N-Alkylation: Introducing an alkyl group on the nitrogen atom can increase steric bulk, which might affect how the hydroxamic acid fits into the metal-binding pocket of the target enzyme. It can also influence the pKa of the hydroxamic acid.

O-Alkylation: Substitution on the oxygen atom would block its ability to participate in metal chelation, typically leading to a loss of activity for metalloenzyme inhibitors.

The table below illustrates the impact of hydroxamic acid derivatization on its key properties.

| Modification | Effect on Chelating Ability | Rationale |

| N-Alkylation | May decrease | Steric hindrance can interfere with optimal coordination to the metal ion. |

| O-Alkylation | Abolishes | The hydroxyl group is essential for bidentate chelation. |

| Introduction of EWGs elsewhere | May increase | Increases the acidity of the hydroxamic acid protons, enhancing metal binding. unimi.it |

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry can play a crucial role in the biological activity and selectivity of drug molecules, as biological targets such as enzymes and receptors are chiral. longdom.orgsolubilityofthings.com For a molecule like this compound, stereoisomers could arise if chiral centers are introduced, for example, by substitution on the cinnamoyl linker or if the molecule adopts a non-planar conformation that is chiral.

Although the parent molecule does not have a chiral center, the cis/trans isomerism of the double bond in the cinnamoyl linker is a form of stereoisomerism. As mentioned, the trans isomer is generally favored. If a chiral center were introduced, the different enantiomers would likely exhibit different biological activities. This is because one enantiomer may fit into the binding site of a target protein more effectively than the other. nih.govnih.gov

For instance, in studies of other bioactive molecules, it has been shown that only one stereoisomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to side effects. nih.gov The specific three-dimensional arrangement of the aromatic ring, the linker, and the hydroxamic acid group is critical for precise interaction with the amino acid residues in the target's active site. nih.gov

Development of SAR Models from In Vitro Biological Data

To systematically understand the relationship between the chemical structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.

The development of a QSAR model for this class of compounds would involve:

Synthesizing a library of derivatives: A series of analogs of this compound would be synthesized with systematic variations in the aromatic ring substituents, the linker, and the hydroxamic acid moiety.

In vitro biological testing: The synthesized compounds would be tested for their activity against a specific biological target (e.g., a particular HDAC isoform) to obtain quantitative data such as IC50 values.

Calculation of molecular descriptors: For each compound, a set of molecular descriptors would be calculated. These can include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), hydrophobic (e.g., logP), and topological descriptors.

Model building and validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the model would then be validated using internal and external test sets of compounds.

A robust QSAR model can provide valuable insights into the key structural features required for high activity and can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. researchgate.net

Preclinical Assessment and Pharmacodynamic Characterization of 3 Bromo 4 Butoxycinnamohydroxamic Acid

In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models

Data from in vivo studies in relevant preclinical animal models for 3-Bromo-4-butoxycinnamohydroxamic acid are not available in the public domain. Such studies would be essential to determine the compound's potential therapeutic efficacy and to establish a preliminary understanding of its activity in a living organism.

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Studies

There is no published information on the identification and quantification of pharmacodynamic biomarkers for this compound. Research in this area would be necessary to measure the biochemical and physiological effects of the compound and to establish a dose-response relationship.

Ex Vivo Analysis of Tissue and Cellular Responses from Preclinical Models

No data from ex vivo analyses of tissue and cellular responses to this compound in preclinical models have been reported. These analyses would provide valuable insights into the compound's mechanism of action at the tissue and cellular levels.

Future Research Directions and Translational Perspectives

Design and Synthesis of Second-Generation Analogs with Enhanced Biological Profiles

The development of second-generation analogs of 3-Bromo-4-butoxycinnamohydroxamic acid is a critical step towards optimizing its therapeutic potential. Structure-activity relationship (SAR) studies are essential to identify which parts of the molecule are crucial for its biological activity and to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies for the design of second-generation analogs would involve modifications at several key positions of the parent molecule:

Modification of the Butoxy Group: Altering the length and branching of the alkyl chain could influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Introducing cyclic structures or heteroatoms could also modulate its binding affinity and selectivity for its biological target.

Alterations to the Cinnamo-Linker: The double bond in the cinnamoyl linker provides conformational rigidity. Exploring analogs with a single bond or incorporating cyclic structures could lead to compounds with different spatial arrangements and potentially improved binding to the target protein.

Modification of the Hydroxamic Acid Moiety: While the hydroxamic acid is likely crucial for the compound's mechanism of action, bioisosteric replacement could be explored to improve its metabolic stability or reduce potential toxicity.

The synthesis of these new analogs would likely follow established methods for the preparation of hydroxamic acids, which often involve the coupling of a carboxylic acid derivative with hydroxylamine (B1172632) or a protected form of hydroxylamine. nih.govresearchgate.net

Table 1: Hypothetical Second-Generation Analogs of this compound and Their Design Rationale

| Analog ID | Modification | Rationale for Modification | Desired Improvement |

| A-1 | Replacement of 4-butoxy with 4-isopropoxy | Decrease lipophilicity | Improved solubility and bioavailability |

| A-2 | Replacement of 3-bromo with 3-chloro | Modulate electronic properties | Enhanced target binding affinity |

| A-3 | Saturation of the cinnamoyl double bond | Increase conformational flexibility | Improved fit into the target's binding pocket |

| A-4 | Introduction of a pyridine (B92270) ring in the linker | Introduce a hydrogen bond acceptor | Increased potency and selectivity |

Exploration of Combination Therapies with Existing Agents

To enhance the therapeutic efficacy of this compound and potentially overcome drug resistance, combination therapies with existing agents should be investigated. The choice of combination partners will depend on the specific therapeutic area being targeted. For instance, if the compound shows anticancer activity, combining it with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies could lead to synergistic effects.

The rationale for combination therapy is based on several principles:

Targeting Different Pathways: Combining drugs that act on different signaling pathways can lead to a more comprehensive blockade of disease progression.

Overcoming Resistance: Cancer cells, for example, can develop resistance to a single agent. A combination of drugs can make it more difficult for resistance to emerge.

Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing toxicity and side effects.

Table 2: Potential Combination Therapies Involving this compound

| Therapeutic Area | Combination Agent Class | Rationale | Potential for Synergy |

| Oncology | DNA damaging agents (e.g., cisplatin) | Inhibition of DNA repair by the hydroxamic acid could sensitize cells to the effects of DNA damaging agents. | High |

| Oncology | Kinase inhibitors (e.g., EGFR inhibitors) | Targeting both epigenetic regulation (potentially by the hydroxamic acid) and key signaling pathways could lead to a more profound anti-tumor response. | Moderate to High |

| Inflammatory Diseases | NSAIDs or corticosteroids | Dual targeting of inflammatory pathways could provide a more potent anti-inflammatory effect. | Moderate |

Development of Targeted Delivery Systems for this compound

Targeted delivery systems can significantly improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing its exposure to healthy tissues. This can lead to enhanced efficacy and reduced side effects. Various nanocarrier-based systems could be explored for the targeted delivery of this compound.

These delivery systems can be designed to target specific cells or tissues through passive or active targeting mechanisms. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature. Active targeting involves the functionalization of the nanoparticle surface with ligands that bind to specific receptors overexpressed on the target cells.

Table 3: Comparison of Potential Targeted Delivery Systems

| Delivery System | Description | Advantages | Potential Challenges |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Potential for instability and rapid clearance from circulation. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled drug release, can be surface-functionalized for targeting. | Potential for toxicity depending on the polymer used. |

| Micelles | Self-assembling core-shell structures. | Can solubilize poorly water-soluble drugs, small size allows for good tissue penetration. | Can be unstable in vivo and may have limited drug loading capacity. |

Advanced Mechanistic Studies and Identification of Off-Targets

A thorough understanding of the mechanism of action of this compound is crucial for its rational development. Advanced mechanistic studies should be conducted to identify its primary biological target(s) and any potential off-targets.

Several modern techniques can be employed for this purpose:

Affinity-based proteomics: This approach uses a modified version of the compound to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Thermal proteome profiling (TPP): TPP measures the changes in the thermal stability of proteins in the presence of a drug. Proteins that are stabilized or destabilized are potential targets.

Computational modeling and docking: In silico methods can be used to predict the binding of the compound to a panel of known protein structures, helping to identify potential targets and off-targets.

Identifying off-targets is as important as identifying the primary target, as off-target effects can lead to unexpected toxicities. A comprehensive off-target profiling can help in predicting and mitigating potential adverse effects.

Table 4: Methods for Mechanistic and Off-Target Studies

| Method | Principle | Information Gained |

| Affinity Chromatography | A tagged version of the compound is immobilized on a solid support to capture its binding partners. | Direct identification of binding proteins. |

| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | A quantitative proteomic technique to compare protein abundance across different samples. | Identification of proteins whose expression levels are altered by the compound. |

| Kinase and GPCR Profiling | The compound is screened against a large panel of kinases or G-protein coupled receptors. | Identification of specific on-target and off-target activities. |

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global and unbiased view of the biological effects of this compound. researchgate.net Integrating data from these different platforms can lead to a comprehensive understanding of the compound's mechanism of action, identify biomarkers of response, and reveal potential mechanisms of resistance.

Genomics: Can be used to identify genetic factors that influence a cell's or patient's response to the compound.

Transcriptomics (e.g., RNA-seq): Can reveal the changes in gene expression that occur in response to treatment with the compound, providing insights into the affected signaling pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response to the drug.

Metabolomics: Can measure changes in the levels of small molecule metabolites, providing a functional readout of the compound's effects on cellular metabolism.

By combining these omics approaches, a detailed molecular signature of this compound's activity can be generated, which can be invaluable for its further development and clinical translation.

Table 5: Application of Omics Technologies in the Study of this compound

| Omics Technology | Biological Information Provided | Application in Drug Development |

| Genomics | DNA sequence variations, copy number alterations. | Identification of patient populations most likely to respond to treatment. |

| Transcriptomics | Gene expression levels. | Elucidation of mechanisms of action and resistance. |

| Proteomics | Protein expression levels and modifications. | Target identification and validation, biomarker discovery. |

| Metabolomics | Levels of endogenous metabolites. | Understanding the impact on cellular metabolism, identification of pharmacodynamic biomarkers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.